molecular formula C19H20ClNO5S B4999209 (2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

(2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B4999209
M. Wt: 409.9 g/mol
InChI Key: XDLDXRGIOVRMRZ-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and a chlorophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the methoxyphenyl and chlorophenylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

(2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting bacterial growth or modulating inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl) 1-(4-bromophenyl)sulfonylpiperidine-4-carboxylate
  • (2-Methoxyphenyl) 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate
  • (2-Methoxyphenyl) 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate

Uniqueness

What sets (2-Methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate apart from its analogs is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-19(22)14-10-12-21(13-11-14)27(23,24)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLDXRGIOVRMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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